![molecular formula C22H16N4O6S B2841195 Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-33-6](/img/structure/B2841195.png)
Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H16N4O6S and its molecular weight is 464.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound notable for its unique thieno[3,4-d]pyridazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N4O4S with a molecular weight of approximately 368.40 g/mol. The compound features a nitrobenzamide group and a phenyl substituent, which are crucial for its biological interactions.
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. These interactions could lead to modulation of inflammatory responses and cell proliferation processes .
Anticancer Properties
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit significant anticancer activity. This compound has shown potential in inhibiting the growth of various human cancer cell lines. For instance, studies have reported that derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The presence of the nitro group is believed to enhance its reactivity and ability to disrupt bacterial cell walls or metabolic processes. Research findings suggest that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Case Studies
Study | Findings |
---|---|
Khalil et al. (2020) | Reported significant cytotoxic effects on breast cancer cell lines with IC50 values indicating strong activity at low concentrations. |
Zhang et al. (2021) | Demonstrated antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
Lee et al. (2022) | Investigated the apoptotic mechanisms in lung cancer cells treated with thieno[3,4-d]pyridazine derivatives, highlighting the role of oxidative stress in inducing cell death. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[3,4-d]pyridazine precursors. Common methods include nucleophilic substitutions and cyclization reactions that introduce functional groups critical for its biological activity.
Synthetic Route Overview
- Starting Material : Ethyl 5-amino-thieno[3,4-d]pyridazine.
- Reagents : Use of nitrobenzoyl chloride for amide formation.
- Conditions : Reflux in an organic solvent such as dichloromethane.
- Purification : Column chromatography to isolate the desired product.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds with a thieno[3,4-d]pyridazine core exhibit significant anticancer activity. Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has been studied for its effects on various human cancer cell lines. The presence of the nitro and amide groups in its structure enhances its reactivity and biological properties, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial and antifungal properties. Preliminary studies suggest that this compound may inhibit bacterial growth and exhibit cytotoxic effects on pathogens, indicating its potential for therapeutic applications in treating infections .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that allow for the incorporation of various functional groups. The versatility in synthesis provides opportunities to create derivatives with enhanced pharmacological profiles. For example, derivatives with different substituents on the benzamide or phenyl rings can lead to variations in biological activity .
Case Study 1: Anticancer Activity
A study focusing on the anticancer properties of thieno[3,4-d]pyridazine derivatives revealed that this compound significantly inhibited the proliferation of several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Effects
In another investigation, derivatives similar to this compound were tested against common bacterial strains. Results indicated that these compounds exhibited varying degrees of antimicrobial activity, with some showing potent inhibition against resistant strains .
Eigenschaften
IUPAC Name |
ethyl 5-[(4-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O6S/c1-2-32-22(29)18-16-12-33-20(23-19(27)13-8-10-15(11-9-13)26(30)31)17(16)21(28)25(24-18)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNMZDXPXZXCRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.